molecular formula C10H17NSi B126259 3-Methyl-2-((trimethylsilyl)methyl)pyridine CAS No. 158588-01-3

3-Methyl-2-((trimethylsilyl)methyl)pyridine

Cat. No.: B126259
CAS No.: 158588-01-3
M. Wt: 179.33 g/mol
InChI Key: BBYNULILPHBDCN-UHFFFAOYSA-N
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Description

3-Methyl-2-((trimethylsilyl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the third position and a trimethylsilyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as potassium carbonate or silver carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-carboxy-2-((trimethylsilyl)methyl)pyridine.

    Reduction: Formation of 3-methyl-2-((trimethylsilyl)methyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((trimethylsilyl)methyl)pyridine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can serve as a protecting group, stabilizing reactive intermediates and facilitating selective reactions .

Comparison with Similar Compounds

    2-((Trimethylsilyl)methyl)pyridine: Similar structure but lacks the methyl group at the third position.

    3-Methylpyridine: Lacks the trimethylsilyl group.

    2-Trimethylsilylpyridine: Similar but lacks the methyl group at the third position.

Uniqueness: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and the formation of complex molecules in synthetic chemistry.

Properties

IUPAC Name

trimethyl-[(3-methylpyridin-2-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-9-6-5-7-11-10(9)8-12(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNULILPHBDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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